4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]pyridin-3-amine
Description
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]pyridin-3-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a methoxyphenyl group
Properties
IUPAC Name |
4-[[[1-(2-methoxyphenyl)piperidin-4-yl]amino]methyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-23-18-5-3-2-4-17(18)22-10-7-15(8-11-22)21-12-14-6-9-20-13-16(14)19/h2-6,9,13,15,21H,7-8,10-12,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHUGJSWNYILMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NCC3=C(C=NC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]pyridin-3-amine typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenylpiperidine with a suitable aminomethylpyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]pyridin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Similar piperidine structure but lacks the methoxyphenyl and pyridine groups.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Contains a piperidine ring with methoxyphenyl groups but differs in overall structure and functional groups.
Uniqueness
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]pyridin-3-amine is unique due to its combination of a piperidine ring, a pyridine ring, and a methoxyphenyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
